2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-2-(thiophen-2-yl)thiazole moiety via a sulfanyl bridge. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by thiazole and pyridazine motifs, such as kinase inhibitors or anti-inflammatory agents .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS3/c1-13-5-7-15(8-6-13)23-18(26)12-28-19-10-9-16(24-25-19)20-14(2)22-21(29-20)17-4-3-11-27-17/h3-11H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBIZWYNZYNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with pyridazine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The pyridazine ring can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Analogues Identified:
2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 954589-97-0) Differences: Replaces thiophen-2-yl with pyridin-3-yl and 4-methylphenyl with 4-(trifluoromethyl)phenyl. Molecular weight: 487.5 g/mol vs. target compound’s estimated ~470 g/mol .
N-[4-({4-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide
- Differences: Incorporates a piperidine-sulfonyl linker and pyrazole-thiophene hybrid instead of pyridazine-thiazole.
- Impact: The sulfonyl group improves solubility but may reduce membrane permeability compared to the sulfanyl bridge in the target compound .
2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine)-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1-12)
- Differences: Substitutes pyridazine with triazole and introduces hydroxyacetamide.
- Impact: Hydroxyacetamide may enhance metal chelation but reduce lipophilicity, affecting bioavailability .
Bioactivity Profiles
- SAR Insights :
- Thiophene vs. Pyridine : Thiophen-2-yl (target compound) may enhance hydrophobic interactions vs. pyridine’s hydrogen-bonding capability .
- Sulfanyl Bridge : Compared to sulfonyl (in ), sulfanyl improves redox stability but may limit solubility.
- 4-Methylphenyl : Electron-donating methyl group increases membrane permeability vs. trifluoromethyl’s steric and electronic effects .
Biological Activity
The compound 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule that incorporates various heterocyclic structures known for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a combination of thiophene, thiazole, pyridazine, and aromatic moieties, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 923201-65-4 |
| Molecular Formula | C18H18N4OS2 |
| Molecular Weight | 374.48 g/mol |
Biological Activity
Research indicates that compounds containing thiazole and pyridazine moieties exhibit a range of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- Thiazole-based compounds have been shown to inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation and apoptosis pathways. In vitro studies demonstrated that certain thiazole derivatives exhibited IC50 values indicating significant cytotoxicity against various cancer cell lines .
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant properties. A study involving similar thiazole derivatives reported effective protection against seizures in animal models. The mechanism is believed to involve modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Interaction : The compound could interact with receptors in the central nervous system, modulating neurotransmitter release and activity.
- Non-covalent Interactions : The presence of multiple aromatic rings allows for π–π stacking and hydrogen bonding with biological targets .
Case Studies
- Anticancer Screening : A study screened various thiazole derivatives against A549 lung adenocarcinoma cells, revealing that modifications in the molecular structure enhanced anticancer activity significantly .
- Seizure Protection Studies : In animal models, compounds similar to the target molecule showed median effective doses (ED50) indicating protective effects against seizures induced by pentylenetetrazol (PTZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
